molecular formula C14H12N2O4S2 B12576987 4,4'Disulfanediylbis(N-hydroxybenzamide) CAS No. 190002-17-6

4,4'Disulfanediylbis(N-hydroxybenzamide)

Cat. No.: B12576987
CAS No.: 190002-17-6
M. Wt: 336.4 g/mol
InChI Key: AMOMSXJPDAQGKR-UHFFFAOYSA-N
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Description

4,4’Disulfanediylbis(N-hydroxybenzamide) is a compound characterized by the presence of disulfide bonds and hydroxybenzamide groups Disulfide bonds are crucial structural units found in various natural peptides and proteins, contributing to their stability and function

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’Disulfanediylbis(N-hydroxybenzamide) typically involves the oxidative coupling of thiols. One common method includes the reaction of 4-hydroxybenzamide with disulfur dichloride under controlled conditions to form the desired disulfide bond . Another approach involves the use of oxidizing agents such as hydrogen peroxide or halogens to facilitate the coupling reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidative coupling reactions using efficient and cost-effective oxidants. The process is optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,4’Disulfanediylbis(N-hydroxybenzamide) undergoes various chemical reactions, including:

    Oxidation: The disulfide bonds can be oxidized to form sulfonic acids.

    Reduction: The disulfide bonds can be reduced to thiols using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.

    Substitution: The hydroxybenzamide groups can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4,4’Disulfanediylbis(N-hydroxybenzamide) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its role in protein folding and stability due to the presence of disulfide bonds.

    Medicine: Investigated for its potential therapeutic applications, including its role in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the development of materials with specific properties, such as adhesives and coatings.

Mechanism of Action

The mechanism of action of 4,4’Disulfanediylbis(N-hydroxybenzamide) involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in stabilizing the three-dimensional structure of proteins and peptides. The compound can interact with various molecular targets, including enzymes and receptors, through its hydroxybenzamide groups. The pathways involved in its mechanism of action include redox reactions and nucleophilic substitutions.

Comparison with Similar Compounds

Uniqueness: 4,4’Disulfanediylbis(N-hydroxybenzamide) is unique due to its specific combination of disulfide bonds and hydroxybenzamide groups, which confer distinct chemical and biological properties

Biological Activity

4,4'-Disulfanediylbis(N-hydroxybenzamide) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and the implications for therapeutic applications.

Chemical Structure and Properties

4,4'-Disulfanediylbis(N-hydroxybenzamide) features a disulfide linkage connecting two N-hydroxybenzamide moieties. This structural characteristic may influence its interaction with biological targets, such as enzymes and receptors.

Mechanisms of Biological Activity

The biological activity of 4,4'-Disulfanediylbis(N-hydroxybenzamide) can be attributed to several mechanisms:

  • Histone Deacetylase Inhibition : Compounds similar to N-hydroxybenzamides have been identified as potent inhibitors of histone deacetylases (HDACs), which play a crucial role in gene expression regulation. Studies indicate that these compounds can induce apoptosis in cancer cells by altering histone acetylation patterns .
  • Antimicrobial Activity : The presence of hydroxyl and amide groups in the structure may enhance the compound's ability to interact with bacterial enzymes or cell membranes, leading to antimicrobial effects. Research has shown that derivatives of N-hydroxybenzamides exhibit varying degrees of antibacterial activity against common pathogens .

Antitumor Activity

Recent studies have demonstrated that derivatives of N-hydroxybenzamides can exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds designed based on 4,4'-Disulfanediylbis(N-hydroxybenzamide) showed promising results in inhibiting the growth of colorectal adenocarcinoma cells (SW620) and prostate adenocarcinoma cells (PC3) with IC50 values in the low micromolar range .

CompoundCell LineIC50 (µM)Mechanism
6eSW6200.5HDAC inhibition
6aPC30.8Apoptosis induction
1aNCI-H231.2Cell cycle arrest

Antimicrobial Activity

The antimicrobial properties of related compounds have been explored extensively. For example, certain N-hydroxybenzamide derivatives have shown effective inhibition against Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating their potential as antibacterial agents .

CompoundTarget BacteriaMIC (µg/mL)
Compound 19Pseudomonas aeruginosa5.6
Compound 20Staphylococcus aureus7.2

Case Studies

  • Cancer Treatment : A study evaluated the effects of a series of N-hydroxybenzamide derivatives on human cancer cell lines. The results indicated that compounds similar to 4,4'-Disulfanediylbis(N-hydroxybenzamide) could significantly reduce cell viability through HDAC inhibition and subsequent apoptosis .
  • Antimicrobial Testing : Another investigation focused on the antibacterial properties of N-hydroxybenzamide derivatives against E. coli and S. aureus. The compounds demonstrated varying levels of activity, suggesting that structural modifications could enhance efficacy against resistant strains .

Properties

CAS No.

190002-17-6

Molecular Formula

C14H12N2O4S2

Molecular Weight

336.4 g/mol

IUPAC Name

N-hydroxy-4-[[4-(hydroxycarbamoyl)phenyl]disulfanyl]benzamide

InChI

InChI=1S/C14H12N2O4S2/c17-13(15-19)9-1-5-11(6-2-9)21-22-12-7-3-10(4-8-12)14(18)16-20/h1-8,19-20H,(H,15,17)(H,16,18)

InChI Key

AMOMSXJPDAQGKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NO)SSC2=CC=C(C=C2)C(=O)NO

Origin of Product

United States

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